(2-Bromo-3-ethoxy-6-fluorophenyl)methanol
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Overview
Description
(2-Bromo-3-ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-ethoxy-6-fluorophenyl)methanol typically involves the bromination, ethoxylation, and fluorination of phenylmethanol derivatives. One common method includes the bromination of 2-fluorotoluene followed by ethoxylation and subsequent hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and reagents such as hydrogen bromide (HBr) and hydrogen peroxide (H2O2) for bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-ethoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine, ethoxy, and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-bromo-3-ethoxy-6-fluorobenzaldehyde or 2-bromo-3-ethoxy-6-fluorobenzoic acid .
Scientific Research Applications
(2-Bromo-3-ethoxy-6-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-3-ethoxy-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine, ethoxy, and fluorine groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-fluorophenyl)methanol: Similar structure but lacks the ethoxy group.
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains a chlorine atom instead of an ethoxy group.
(2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid: Contains a boronic acid group instead of a hydroxyl group.
Uniqueness
(2-Bromo-3-ethoxy-6-fluorophenyl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C9H10BrFO2 |
---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(2-bromo-3-ethoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3 |
InChI Key |
ZMICWYMTGLPPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CO)Br |
Origin of Product |
United States |
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